Myxol 2'-fucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

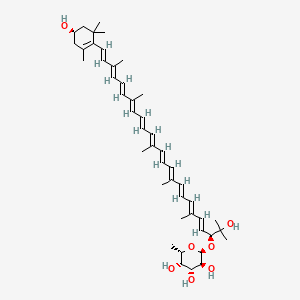

(3R,2'S)-Myxol 2'-alpha-L-fucoside is a xanthophyll.

Scientific Research Applications

Biosynthesis and Genetic Engineering

Myxol 2'-fucoside is synthesized through specific biosynthetic pathways in cyanobacteria, primarily Anabaena and Synechococcus species. Research has identified key enzymes involved in its production, such as fucosyltransferase, which catalyzes the addition of fucose to myxol. The genetic manipulation of these pathways offers potential for enhancing carotenoid production in biotechnological applications.

- Case Study : A study on Synechococcus sp. strain PCC 7002 demonstrated the identification of genes responsible for this compound synthesis. Mutational analyses revealed that the deletion of specific genes led to altered carotenoid profiles, emphasizing the role of genetic engineering in optimizing carotenoid biosynthesis for industrial applications .

Pharmaceutical Applications

This compound has been investigated for its bioactive properties, which include antioxidant, anti-inflammatory, and anticancer activities. These properties make it a candidate for pharmaceutical development.

- Bioactivity Insights : Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. Additionally, its anti-inflammatory properties may contribute to therapeutic strategies against chronic diseases .

Nutraceuticals and Functional Foods

Due to its health-promoting effects, this compound is being explored as an ingredient in nutraceuticals and functional foods. Its potential to enhance immune function and reduce inflammation positions it as a valuable addition to dietary supplements.

- Market Potential : The growing consumer interest in natural health products suggests a promising market for this compound-based supplements. The anticipated growth in this sector reflects increasing awareness of the health benefits associated with carotenoids .

Agricultural Applications

Research has also highlighted the potential use of this compound in agriculture, particularly as a natural pesticide or growth enhancer due to its antimicrobial properties.

- Study Findings : A study indicated that extracts containing this compound showed inhibitory effects on various plant pathogens, suggesting its utility in sustainable agriculture practices .

Environmental Biotechnology

This compound's role in environmental biotechnology is emerging, particularly regarding bioremediation processes where cyanobacteria can be utilized to remove pollutants from water bodies.

- Research Example : Investigations into the metabolic pathways of cyanobacteria have revealed their potential in bioremediation efforts, with this compound contributing to the detoxification processes .

Data Summary Table

Properties

CAS No. |

863126-98-1 |

|---|---|

Molecular Formula |

C46H66O7 |

Molecular Weight |

731 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38+,40-,41+,42+,43-,44-/m0/s1 |

InChI Key |

MUCOHWBULSBLLZ-HWEUHJRUSA-N |

SMILES |

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.